Casein Kinase II Substrate

CK2 Kinase Assay Enzyme Kinetics Substrate Affinity

This synthetic dodecapeptide (RRRADDSDDDDD) is a highly specific substrate for Casein Kinase II (CK2) with a low Km of 19 µM. It ensures precise, quantitative CK2 activity measurement free from CK1 cross-reactivity, making it the superior choice over generic substrates for HTS, SAR, and enzyme QC. The well-defined kinetics enable accurate IC50/Ki determination and reduce assay costs.

Molecular Formula C52H83N21O28
Molecular Weight 1450.3 g/mol
Cat. No. B589699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCasein Kinase II Substrate
Molecular FormulaC52H83N21O28
Molecular Weight1450.3 g/mol
Structural Identifiers
InChIInChI=1S/C52H83N21O28/c1-19(63-40(91)21(6-3-9-61-51(56)57)65-41(92)22(7-4-10-62-52(58)59)64-39(90)20(53)5-2-8-60-50(54)55)38(89)66-23(11-31(75)76)42(93)70-28(16-36(85)86)47(98)73-30(18-74)48(99)71-26(14-34(81)82)45(96)68-24(12-32(77)78)43(94)67-25(13-33(79)80)44(95)69-27(15-35(83)84)46(97)72-29(49(100)101)17-37(87)88/h19-30,74H,2-18,53H2,1H3,(H,63,91)(H,64,90)(H,65,92)(H,66,89)(H,67,94)(H,68,96)(H,69,95)(H,70,93)(H,71,99)(H,72,97)(H,73,98)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,100,101)(H4,54,55,60)(H4,56,57,61)(H4,58,59,62)/t19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-/m0/s1
InChIKeyNSTKIPFKPLZQKH-UPPQRMANSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arg-Arg-Arg-Ala-Asp-Asp-Ser-[Asp]5 (CK2 Substrate Peptide): Core Identity and Procurement-Relevant Classification


Arg-Arg-Arg-Ala-Asp-Asp-Ser-[Asp]5 (sequence: RRRADDSDDDDD; CAS 154444-98-1) is a synthetic dodecapeptide specifically designed as an optimal substrate for Casein Kinase 2 (CK2), a ubiquitous serine/threonine protein kinase [1]. The peptide comprises an N-terminal polyarginine tract for enhanced solubility and electrostatic interaction, a central phosphorylation motif (Ala-Asp-Asp-Ser), and a C-terminal polyaspartate tail ([Asp]5) that confers high aqueous solubility and contributes to CK2 recognition [1][2]. Its molecular formula is C52H83N21O28 with a molecular weight of 1450.34 g/mol [2]. This peptide is widely employed in in vitro kinase assays, high-throughput screening, and mechanistic studies of CK2-dependent signaling pathways.

Why Generic CK2 Substrates Cannot Substitute for Arg-Arg-Arg-Ala-Asp-Asp-Ser-[Asp]5 in Quantitative Assays


Generic CK2 substrates such as casein or alternative synthetic peptides (e.g., RRRDDDSDDD) exhibit markedly inferior kinetic parameters, lower selectivity, and variable assay reproducibility [1]. Casein, a widely used but heterogeneous phosphoprotein, displays a Km of 172 μM and a Vmax that is substantially lower than that of the target peptide [1]. The commonly used alternative peptide RRRDDDSDDD has a 3.2-fold higher Km (60 μM) under standard assay conditions [2]. Furthermore, many in-class peptides lack the precise combination of N-terminal basic residues and C-terminal acidic cluster that confers both high affinity and absolute discrimination against CK1 [1]. Substituting with a suboptimal substrate introduces assay variability, reduces sensitivity, and may yield false-negative results in inhibitor screening, thereby compromising data reproducibility and increasing procurement costs due to repeated experiments.

Arg-Arg-Arg-Ala-Asp-Asp-Ser-[Asp]5: Quantitative Differentiation Evidence for Procurement Decisions


Superior CK2 Affinity: 9.1-Fold Lower Km Compared to Casein

The target peptide exhibits a Michaelis constant (Km) of 19 μM for CK2, which is 9.1-fold lower than the Km of casein (172 μM), the most commonly used generic CK2 substrate [1]. This lower Km reflects markedly higher binding affinity and enables sensitive detection of CK2 activity at lower substrate concentrations, reducing reagent consumption and improving assay signal-to-noise ratio.

CK2 Kinase Assay Enzyme Kinetics Substrate Affinity

Higher Catalytic Turnover: Vmax Exceeds All Routinely Used CK2 Substrates

Under basal conditions, the target peptide achieves a Vmax (maximal velocity) that is higher than those obtained with all the routinely used substrates of CK2, including casein [1]. While exact fold-improvement relative to casein is not reported, the superior Vmax translates into higher signal generation per unit of enzyme, thereby improving assay sensitivity and enabling detection of low-abundance CK2 activity.

CK2 Kinase Assay Enzyme Efficiency Assay Sensitivity

Absolute CK2 Selectivity: Refractory to Phosphorylation by CK1

The target peptide is "totally refractory to CK1" while serving as an excellent substrate for CK2 [1]. This absolute discrimination is critical because CK1 and CK2 share overlapping substrate recognition motifs, and cross-reactivity with CK1 can confound assay interpretation, particularly in complex biological samples where both kinases are present. In contrast, the CK1-specific peptide RRKDLHDDEEDEAMSITA is robustly phosphorylated by CK1 but not by CK2, demonstrating the orthogonal selectivity of the target peptide [1].

Kinase Selectivity CK1 CK2 Assay Specificity

3.2-Fold Lower Km Versus Alternative Synthetic CK2 Substrate RRRDDDSDDD

When compared to another widely used synthetic CK2 peptide substrate (RRRDDDSDDD), the target peptide exhibits a 3.2-fold lower Km (19 μM vs 60 μM) [1][2]. The higher affinity of the target peptide is attributed to the presence of an alanine residue at position +2 and the precise arrangement of acidic residues in the C-terminal tail, which optimize the interaction with the CK2 active site [1]. Note that the Km of RRRDDDSDDD was determined in the presence of 150 mM NaCl, while the target peptide's Km was measured under basal conditions; however, the lower Km of the target peptide is consistent with its optimized sequence design.

CK2 Substrate Comparison Enzyme Kinetics Peptide Optimization

Enhanced Aqueous Solubility Conferred by C-Terminal Polyaspartate Tail

The C-terminal [Asp]5 sequence constitutes a polyaspartate tail known to confer high aqueous solubility. The pentapeptide DDDDD is characterized as "easily soluble in water" due to its multiple ionizable carboxyl groups . This solubility enhancement facilitates the preparation of concentrated stock solutions and ensures homogeneous distribution in aqueous assay buffers, minimizing precipitation artifacts that can occur with less soluble, neutral peptide analogs.

Peptide Solubility Assay Compatibility Formulation

Optimal Application Scenarios for Arg-Arg-Arg-Ala-Asp-Asp-Ser-[Asp]5 Based on Quantitative Evidence


CK2 Activity Assays in Drug Discovery and Kinase Profiling

The peptide's low Km (19 μM) and high Vmax relative to casein and other CK2 substrates [1] make it the preferred substrate for quantitative CK2 activity measurements. Its absolute selectivity against CK1 eliminates confounding signals in complex lysates, enabling accurate determination of CK2-specific activity in pharmacological inhibition studies. This is particularly critical in oncology and neurology drug discovery programs where CK2 is a validated target [1].

High-Throughput Screening (HTS) for CK2 Inhibitors

The combination of high affinity (low Km) and superior solubility [1] enables robust, miniaturized assay formats in 384- or 1536-well plates. The peptide's resistance to CK1 phosphorylation [1] reduces false-positive hits that would otherwise arise from off-target kinase activity. Procurement of this optimized substrate directly reduces assay development time and improves Z'-factor metrics in HTS campaigns.

Functional Studies of CK2-Dependent Signaling in Cellular Models

When introduced into cell lysates or semi-permeabilized cell systems, the peptide's high specificity for CK2 over CK1 [1] allows researchers to deconvolve CK2-specific phosphorylation events from those mediated by other acidophilic kinases. The polyaspartate tail enhances solubility in physiological buffers , facilitating its use in cell-based assays and ex vivo tissue studies without precipitation artifacts.

Enzyme Mechanism and Structure-Function Studies

The peptide's well-defined kinetic parameters (Km = 19 μM) [1] and its sensitivity to sequence modifications (e.g., alanine scanning) make it an ideal tool for studying CK2 substrate recognition determinants. Researchers investigating CK2 mutants or novel inhibitors benefit from the peptide's reproducible, high-efficiency phosphorylation profile, which provides a reliable benchmark for comparative kinetic analyses [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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